

Physical properties of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

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Compound of Interest

Compound Name: 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

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An In-Depth Technical Guide to 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists on the chemical intermediate, **1-Bromo-4-fluoro-2-(methoxymethoxy)benzene**. We will delve into its physicochemical properties, provide anticipated spectroscopic signatures for its characterization, outline a robust synthetic protocol, discuss its strategic applications in organic synthesis, and cover essential safety and handling procedures. The narrative is grounded in established chemical principles, providing not just protocols, but the scientific rationale that underpins them.

Introduction: A Versatile Building Block for Complex Synthesis

1-Bromo-4-fluoro-2-(methoxymethoxy)benzene is a strategically designed aromatic building block. Its utility in modern organic synthesis, particularly in the realm of drug discovery and materials science, stems from its trifecta of functional handles:

- **Aryl Bromide:** Serves as a versatile precursor for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds.

- Aryl Fluoride: The fluorine atom can significantly modulate the physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties of a target molecule, often improving metabolic stability and binding affinity.^[1]
- Methoxymethyl (MOM) Ether: A robust, yet readily cleavable, protecting group for the phenolic oxygen. It is stable to a wide range of nucleophilic and organometallic reagents used in cross-coupling reactions but can be selectively removed under mild acidic conditions to unmask the phenol for subsequent functionalization.

This combination allows for a modular and sequential approach to the synthesis of complex molecular architectures, making it a valuable intermediate for constructing novel pharmaceutical agents and functional materials.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is paramount for any chemical reagent. The key identifiers and properties of **1-Bromo-4-fluoro-2-(methoxymethoxy)benzene** are summarized below. While experimentally determined physical data is not widely published, the following table provides calculated values and data from closely related analogs to offer a reliable estimation.

Property	Value	Source
IUPAC Name	1-Bromo-4-fluoro-2-(methoxymethoxy)benzene	-
CAS Number	1017779-88-9	-
Molecular Formula	C ₈ H ₈ BrFO ₂	[2]
Molecular Weight	235.05 g/mol	Calculated
Appearance	Anticipated to be a colorless to pale yellow liquid	Analogy to[3][4]
Boiling Point	Not available (Predicted to be >200 °C at 760 mmHg)	-
Density	Not available (Predicted to be ~1.5-1.6 g/mL)	Analogy to[4]
Solubility	Insoluble in water; Soluble in common organic solvents (DCM, THF, Ethyl Acetate, etc.)	Analogy to[4]

Chemical Structure of 1-Bromo-4-fluoro-2-(methoxymethoxy)benzene

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Caption: Chemical Structure of **1-Bromo-4-fluoro-2-(methoxymethoxy)benzene**.

Section 2: Anticipated Spectroscopic Signatures

While a dedicated public spectral database for this specific compound is sparse, its structure allows for the confident prediction of its key spectroscopic features. These predictions are

invaluable for reaction monitoring and quality control.

- ^1H NMR (400 MHz, CDCl_3):
 - Aromatic Region (δ 6.8-7.5 ppm): Three protons on the benzene ring will exhibit complex splitting patterns due to H-H and H-F coupling.
 - MOM Methylene (δ ~5.2 ppm): A characteristic singlet integrating to 2H for the -O-CH₂-O- group.
 - MOM Methyl (δ ~3.5 ppm): A sharp singlet integrating to 3H for the -O-CH₃ group.
- ^{13}C NMR (101 MHz, CDCl_3):
 - Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected, with the carbon attached to fluorine showing a large C-F coupling constant.
 - MOM Methylene (δ ~95 ppm): The -O-CH₂-O- carbon.
 - MOM Methyl (δ ~56 ppm): The -O-CH₃ carbon.
- Mass Spectrometry (EI-MS):
 - The molecular ion peak (M^+) will appear as a characteristic doublet of nearly equal intensity at m/z 234 and 236, corresponding to the natural abundance of the bromine isotopes (^{79}Br and ^{81}Br).
- Infrared (IR) Spectroscopy:
 - ~2850-3000 cm^{-1} : C-H stretching from the aromatic ring and methyl/methylene groups.
 - ~1500-1600 cm^{-1} : C=C aromatic ring stretching.
 - ~1250 cm^{-1} : C-F stretching.
 - ~1000-1150 cm^{-1} : Strong C-O stretching from the ether and acetal functionalities.

Section 3: Synthesis and Purification

The most direct and logical synthesis of **1-Bromo-4-fluoro-2-(methoxymethoxy)benzene** involves the protection of a commercially available phenol precursor.

Proposed Synthetic Pathway: MOM Protection

The synthesis proceeds via the protection of the hydroxyl group of 2-Bromo-5-fluorophenol using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base.



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Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Warning: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and must be handled with extreme caution in a certified chemical fume hood using appropriate personal protective equipment (PPE).

- **Reaction Setup:** To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-fluorophenol (1.0 eq.). Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M).
- **Base Addition:** Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq.) dropwise. The choice of a hindered, non-nucleophilic base like DIPEA is critical to prevent side reactions with the alkylating agent.
- **MOM Protection:** Add freshly distilled chloromethyl methyl ether (MOM-Cl, 1.5 eq.) dropwise to the cold solution over 15 minutes. A cloudy precipitate of diisopropylethylammonium chloride will form.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing

the consumption of the starting phenol.

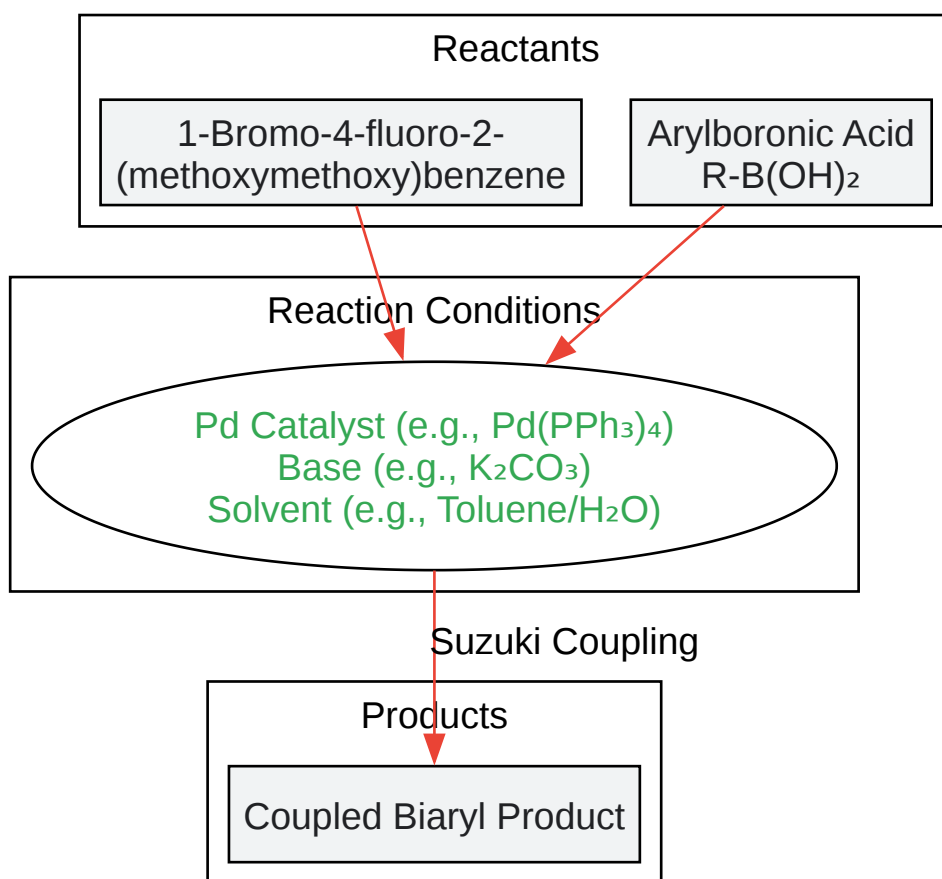
- Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH_4Cl . Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude product should be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure **1-Bromo-4-fluoro-2-(methoxymethoxy)benzene**. The protocol is adapted from similar, well-established MOM protection procedures.^[5]

Section 4: Key Reactions and Applications in Drug Development

The primary utility of this reagent is as a linchpin in multi-step syntheses. The aryl bromide is typically addressed first, followed by the deprotection and functionalization of the phenol.

Core Application: Suzuki-Miyaura Cross-Coupling

A prime example is the Suzuki-Miyaura coupling, a powerful method for C-C bond formation that is widely used in the pharmaceutical industry.^[6] In this reaction, the aryl bromide is coupled with an organoboron reagent.



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Caption: Representative Suzuki-Miyaura cross-coupling reaction pathway.

Strategic Insight: This reaction constructs the core carbon skeleton of the target molecule. The MOM protecting group remains intact under these conditions. In a subsequent step, the MOM group can be cleaved with an acid (e.g., HCl in methanol) to reveal the phenol. This newly exposed hydroxyl group can then be used as a handle for further modifications, such as etherification, esterification, or as a directing group for further aromatic substitution. This strategic protection-coupling-deprotection sequence is a cornerstone of modern synthetic chemistry for building complexity in a controlled manner, a vital approach in the discovery of new bioactive molecules.^[7]

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for **1-Bromo-4-fluoro-2-(methoxymethoxy)benzene** is not readily available, a hazard assessment can be made based

on its functional groups and data from analogous compounds.

- Hazard Classification (Anticipated):
 - Harmful if swallowed.[8]
 - Causes skin irritation.[8][9]
 - Causes serious eye irritation.[10]
 - May cause respiratory irritation.[10]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.
 - Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure full body coverage.
 - Respiratory Protection: Use only in a well-ventilated area, preferably a certified chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.[11]
- Handling and Storage:
 - Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9][11]
 - Keep container tightly sealed.
 - Avoid breathing vapors and contact with skin and eyes.[9]
- Spill and Disposal:
 - In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[8][10]
 - Dispose of waste in accordance with local, state, and federal regulations.

This information is intended as a guide and is not a substitute for a thorough risk assessment before use. Always consult the most current SDS for any chemical before handling.

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